![molecular formula C16H13NOS2 B14451916 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one CAS No. 74360-65-9](/img/structure/B14451916.png)
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.
Incorporation of the Sulfur Groups: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and various ligands are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized indolizine derivatives.
Substitution: Various substituted indolizine derivatives.
科学的研究の応用
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
作用機序
The mechanism of action of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with various molecular targets. The sulfur atoms can form bonds with metal ions, which can affect enzyme activity. The indolizine core can interact with DNA or proteins, potentially leading to biological effects such as inhibition of cell growth.
類似化合物との比較
Similar Compounds
- 3-[(Methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-(4-methylphenyl)indolizin-2(3H)-one
Uniqueness
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to the presence of both methylsulfanyl and sulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the indolizine core makes it a versatile compound for various applications.
特性
CAS番号 |
74360-65-9 |
|---|---|
分子式 |
C16H13NOS2 |
分子量 |
299.4 g/mol |
IUPAC名 |
methyl 2-hydroxy-1-phenylindolizine-3-carbodithioate |
InChI |
InChI=1S/C16H13NOS2/c1-20-16(19)14-15(18)13(11-7-3-2-4-8-11)12-9-5-6-10-17(12)14/h2-10,18H,1H3 |
InChIキー |
JONIAYCRROSVEC-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)C1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


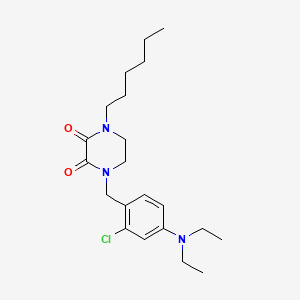
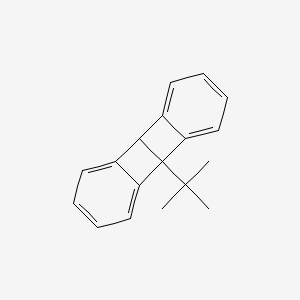
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
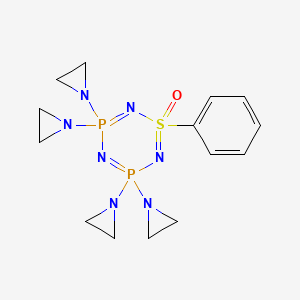
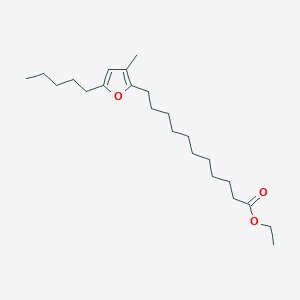

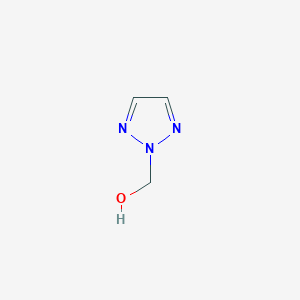
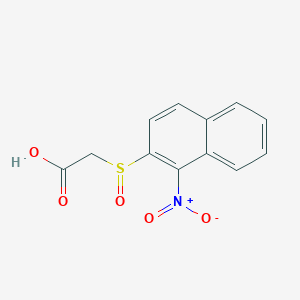
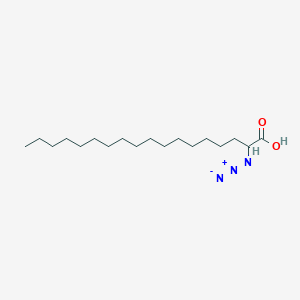
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
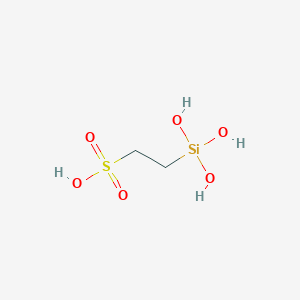
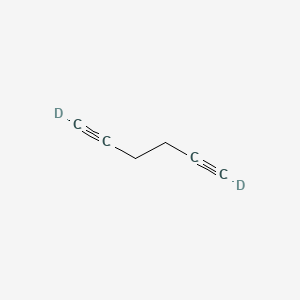

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
